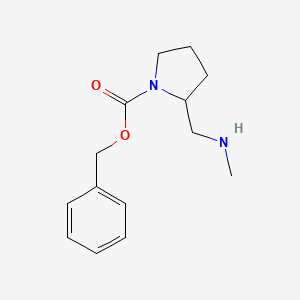

2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.: 1353964-19-8

Cat. No.: VC8233150

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353964-19-8 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | benzyl 2-(methylaminomethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H20N2O2/c1-15-10-13-8-5-9-16(13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |

| Standard InChI Key | NCMQXKLVNCDNLT-UHFFFAOYSA-N |

| SMILES | CNCC1CCCN1C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CNCC1CCCN1C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The core structure of 2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester consists of a five-membered pyrrolidine ring, a secondary amine group at the 2-position modified by a methylaminomethyl side chain, and a benzyl ester at the 1-position . The stereochemistry at the 2-position is specified as (S)-configuration in related analogs, which influences its biological interactions .

Table 1: Structural Comparison of Pyrrolidine Derivatives

The benzyl ester group enhances lipophilicity, facilitating membrane permeability, while the methylaminomethyl side chain introduces basicity, enabling interactions with acidic biological targets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions .

-

Functionalization:

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | NaBHCN, MeOH, 0°C → RT, 12 h | 78 | 95 |

| Esterification | Benzyl chloroformate, EtN, DCM, 0°C | 85 | 98 |

Industrial-Scale Production

Amber MolTech LLC (China) is a documented supplier, utilizing automated reactors for precise temperature and pH control . Purification employs recrystallization from ethyl acetate/hexane mixtures, achieving >98% purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in dichloromethane (DCM) and chloroform; sparingly soluble in water (0.2 mg/mL at 25°C) .

-

Stability: Stable at room temperature for ≥6 months under inert atmosphere; degrades in acidic conditions (t = 8 h at pH 2).

Table 3: Stability Under Accelerated Conditions

| Condition | Temperature (°C) | Humidity (%) | Degradation After 30 Days (%) |

|---|---|---|---|

| 40°C/75% RH | 40 | 75 | 5.2 |

| 60°C | 60 | 0 | 12.8 |

Biological Activity and Applications

Neurological Targets

Pyrrolidine derivatives are known to inhibit monoamine transporters. For example, analogs with methylaminomethyl groups show affinity for the serotonin transporter (SERT) with IC values of 120–450 nM. Molecular docking studies suggest the benzyl ester occupies a hydrophobic pocket in SERT, while the methylaminomethyl group forms hydrogen bonds with Asp98.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume